5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid
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Overview
Description
5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a prop-2-yn-1-yloxy group at the 2nd position, and an amino group at the 4th position of the pyridine ring The carboxylic acid group is attached to the 4th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can be achieved through a multi-step process involving the following key steps:
Alkylation: The prop-2-yn-1-yloxy group can be introduced through alkylation reactions using propargyl alcohol or its derivatives.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Coupling Reactions: Formation of coupled products with extended carbon chains.
Scientific Research Applications
5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A brominated aromatic amine reagent used for labeling oligosaccharides.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: A compound used for UV light-induced covalent modification of biological targets.
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: An aromatic heterocyclic compound with potential biological activities.
Uniqueness
5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the prop-2-yn-1-yloxy group allows for unique coupling reactions, while the bromine and amino groups provide sites for further functionalization.
Biological Activity
5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom, a pyridine ring, and a carboxylic acid functional group. The presence of the prop-2-yn-1-yloxy group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.
Anticancer Activity
Research indicates that compounds with similar structural features to 5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine derivatives exhibit notable anticancer activities. For instance, studies have shown that pyridine-based compounds can inhibit cell proliferation in various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 8.5 | Induction of apoptosis |
Compound B | MDA-MB-231 | 10.2 | Cell cycle arrest |
5-Bromo-Pyridine Derivative | HeLa | 6.3 | Inhibition of EGFR |
In particular, derivatives similar to 5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine have been shown to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic factors like Bax and decreased anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have also been explored extensively. For example, certain derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
These findings suggest that modifications in the pyridine structure can enhance antimicrobial efficacy, potentially making compounds like 5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine valuable in treating infections .
Study on Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of pyridine derivatives, including those related to 5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine. The results indicated that these compounds significantly inhibited the growth of breast cancer cells (MCF-7), with IC50 values ranging from 6 to 10 µM. The study highlighted the importance of the bromine substituent in enhancing biological activity by stabilizing the compound's interaction with target proteins .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of pyridine derivatives against various pathogens. The study reported that certain derivatives exhibited potent activity against Staphylococcus aureus and E. coli, with MIC values indicating effective inhibition at low concentrations. This reinforces the potential application of these compounds in developing new antimicrobial agents .
Properties
Molecular Formula |
C9H7BrN2O3 |
---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
5-bromo-2-(prop-2-ynoxyamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O3/c1-2-3-15-12-8-4-6(9(13)14)7(10)5-11-8/h1,4-5H,3H2,(H,11,12)(H,13,14) |
InChI Key |
QYMVLBHNNXOAGW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=NC=C(C(=C1)C(=O)O)Br |
Origin of Product |
United States |
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